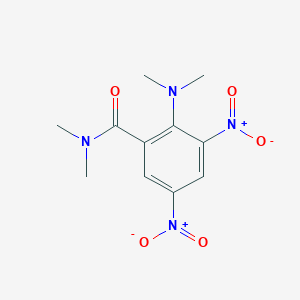![molecular formula C12H18N2OS B5108607 1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)
1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and is known for its unique biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine and serotonin release, decreased GABA release, and increased neuronal excitability. These effects may contribute to its potential therapeutic applications in diseases such as depression, anxiety, and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, and its effects on neurotransmitter systems are well-documented. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine, including:
1. Further investigation of its mechanism of action and effects on neurotransmitter systems.
2. Evaluation of its potential as a therapeutic agent for various diseases.
3. Synthesis of novel piperazine derivatives based on this compound for potential therapeutic applications.
4. Investigation of its potential toxicity and safety profile in various applications.
5. Development of new methods for the synthesis of this compound and related compounds.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound and related compounds may lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine involves the reaction of 1-ethylpiperazine with 5-methyl-2-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its potential as a modulator of neurotransmitter systems such as dopamine and serotonin. In pharmacology, this compound has been evaluated for its potential as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other piperazine derivatives with potential therapeutic applications.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-13-6-8-14(9-7-13)12(15)11-5-4-10(2)16-11/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYNAUJVRROVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108537.png)

![1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride](/img/structure/B5108542.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)



![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)
![(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5108605.png)

![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)
